molecular formula C14H9N3O3 B13850347 5-(Furan-2-yl)-6-(furan-3-yl)furo[2,3-d]pyrimidin-4-amine

5-(Furan-2-yl)-6-(furan-3-yl)furo[2,3-d]pyrimidin-4-amine

Cat. No.: B13850347
M. Wt: 267.24 g/mol
InChI Key: XDRJEBLSQSHMSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Furan-2-yl)-6-(furan-3-yl)furo[2,3-d]pyrimidin-4-amine is a complex organic compound featuring a unique structure with multiple furan rings and a pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Furan-2-yl)-6-(furan-3-yl)furo[2,3-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common approach is the cyclization of appropriate furan derivatives with pyrimidine precursors under controlled conditions. The reaction conditions often include the use of catalysts, solvents like acetonitrile or cyclohexane, and specific temperature and pressure settings to ensure the desired product yield .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. scaling up the laboratory synthesis methods with optimized reaction conditions and continuous flow processes could be potential approaches for industrial production.

Chemical Reactions Analysis

Types of Reactions

5-(Furan-2-yl)-6-(furan-3-yl)furo[2,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The furan rings can be oxidized to form corresponding furanones.

    Reduction: Reduction reactions can target the pyrimidine core or the furan rings.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the furan rings and the pyrimidine core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific solvents and temperature control .

Major Products

The major products formed from these reactions include oxidized furan derivatives, reduced pyrimidine compounds, and substituted furan and pyrimidine derivatives.

Scientific Research Applications

5-(Furan-2-yl)-6-(furan-3-yl)furo[2,3-d]pyrimidin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(Furan-2-yl)-6-(furan-3-yl)furo[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into active sites of enzymes or bind to receptors, modulating their activity. The pathways involved can include inhibition or activation of enzymatic reactions, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Furan-2-yl)-3-hydroxy-4H-chromen-4-one
  • 3-hydroxy-2-(thiophene-2-yl)-4H-chromen-4-one
  • Furan-2-one derivatives

Uniqueness

5-(Furan-2-yl)-6-(furan-3-yl)furo[2,3-d]pyrimidin-4-amine is unique due to its multiple furan rings and pyrimidine core, which provide distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C14H9N3O3

Molecular Weight

267.24 g/mol

IUPAC Name

5-(furan-2-yl)-6-(furan-3-yl)furo[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C14H9N3O3/c15-13-11-10(9-2-1-4-19-9)12(8-3-5-18-6-8)20-14(11)17-7-16-13/h1-7H,(H2,15,16,17)

InChI Key

XDRJEBLSQSHMSJ-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C2=C(OC3=NC=NC(=C23)N)C4=COC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.